molecular formula C21H21ClFN3O3S B11145313 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B11145313
M. Wt: 449.9 g/mol
InChI Key: GSGXGGYKFFOEOM-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinane ring, and a fluoro-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized by reacting an appropriate amine with sulfur dioxide under controlled conditions to form the 1,1-dioxido-1,2-thiazinane structure.

    Chlorination: The benzamide moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Indole Substitution: The indole moiety is introduced through a nucleophilic substitution reaction, where the fluoro-indole is reacted with an appropriate electrophile to attach it to the ethyl chain.

    Coupling Reaction: Finally, the synthesized intermediates are coupled under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to further oxidation products.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the benzamide can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of the indole moiety, in particular, is of interest due to its prevalence in many bioactive molecules.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific protein targets, while the thiazinane ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the indole moiety, potentially reducing its bioactivity.

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide: Lacks the thiazinane ring, which might affect its stability and reactivity.

    4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide: Lacks the chloro group, which could influence its chemical reactivity.

Uniqueness

The uniqueness of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21ClFN3O3S

Molecular Weight

449.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C21H21ClFN3O3S/c22-19-14-17(26-9-1-2-12-30(26,28)29)5-6-18(19)21(27)24-8-11-25-10-7-15-3-4-16(23)13-20(15)25/h3-7,10,13-14H,1-2,8-9,11-12H2,(H,24,27)

InChI Key

GSGXGGYKFFOEOM-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F)Cl

Origin of Product

United States

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